But-3-yne-1-sulfonamide

説明

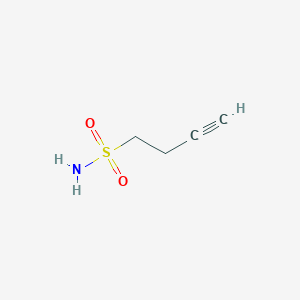

Structure

3D Structure

特性

IUPAC Name |

but-3-yne-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWUPGMIWCDQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341659-00-4 | |

| Record name | but-3-yne-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to But-3-yne-1-sulfonamide: A Bifunctional Building Block for Chemical Biology and Drug Discovery

Abstract

But-3-yne-1-sulfonamide is a compelling, yet under-documented, bifunctional molecule poised for significant application in medicinal chemistry and chemical biology. Its structure uniquely combines a terminal alkyne—a versatile handle for bioorthogonal "click" chemistry—with a primary sulfonamide, a well-established pharmacophore known for its diverse biological activities and ability to engage with various protein targets.[1][2][3] This guide provides a comprehensive technical overview of But-3-yne-1-sulfonamide, including its core chemical properties, a robust and detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and an expert analysis of its potential applications in the development of novel therapeutics and chemical probes.

Core Molecular Structure and Properties

But-3-yne-1-sulfonamide (CAS Number: 1341659-00-4) is a low molecular weight organic compound featuring a four-carbon aliphatic chain functionalized with a terminal alkyne at one end and a primary sulfonamide group at the other.[4][5] This dual functionality is the cornerstone of its utility, enabling its use as a versatile linker or a foundational piece in fragment-based drug design.

Chemical Structure

The structure consists of a butynyl group attached to a sulfonylamide moiety. The terminal triple bond provides a reactive site for highly specific cycloaddition reactions, while the sulfonamide group offers hydrogen bonding capabilities and potential for coordination with metallic centers in enzymes.[2]

Caption: 2D Chemical Structure of But-3-yne-1-sulfonamide.

Physicochemical and Identification Data

Quantitative data for But-3-yne-1-sulfonamide is summarized below. While experimental physical properties such as melting point are not widely published, its key identifiers and calculated properties are well-defined.

| Property | Value | Source |

| IUPAC Name | but-3-yne-1-sulfonamide | [4] |

| CAS Number | 1341659-00-4 | [4][5] |

| Molecular Formula | C₄H₇NO₂S | [4][6] |

| Molecular Weight | 133.17 g/mol | [4] |

| Monoisotopic Mass | 133.01974 Da | [6] |

| SMILES | C#CCCS(=O)(=O)N | [6] |

| InChIKey | LOWUPGMIWCDQKL-UHFFFAOYSA-N | [4] |

| XlogP (Predicted) | -0.5 | [6] |

Synthesis and Characterization

While specific literature detailing the synthesis of But-3-yne-1-sulfonamide is sparse, a reliable synthetic route can be proposed based on well-established and robust chemical transformations. The most common and effective method for preparing primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.[1]

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 3-butyn-1-ol. The first step is the conversion of the alcohol to a sulfonate ester, followed by displacement to form a thioacetate. Oxidation then yields the key intermediate, but-3-yne-1-sulfonyl chloride, which is subsequently ammonolyzed to the final product.

Caption: Proposed synthetic workflow for But-3-yne-1-sulfonamide.

Experimental Protocol (Representative)

This protocol describes a robust, field-proven method for the synthesis of aliphatic sulfonyl chlorides followed by their conversion to primary sulfonamides.

Step 1 & 2: Synthesis of But-3-yne-1-sulfonyl chloride

-

Thioacetate Formation: To a solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude mesylate in DMF and add potassium thioacetate (1.5 eq). Heat the mixture to 60 °C for 4 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield S-(But-3-yn-1-yl) ethanethioate.

-

Oxidative Chlorination: Dissolve the crude thioacetate in a mixture of DCM and water (10:1). Cool the solution to 0 °C. Bubble chlorine gas through the solution (or add N-chlorosuccinimide in portions) while vigorously stirring, maintaining the temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed. Carefully quench the reaction with a saturated solution of sodium sulfite. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield but-3-yne-1-sulfonyl chloride as a crude oil, which should be used immediately in the next step.

Step 3: Synthesis of But-3-yne-1-sulfonamide

-

Ammonolysis: Dissolve the crude but-3-yne-1-sulfonyl chloride from the previous step in tetrahydrofuran (THF, 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of aqueous ammonia (28-30%, 10 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure But-3-yne-1-sulfonamide.

Predicted Spectroscopic Data for Characterization

Authenticating the structure of the synthesized product is critical. Based on the known spectral properties of terminal alkynes and aliphatic sulfonamides, the following characteristic signals are predicted.[7][8]

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.8-5.2 ppm (br s, 2H): Protons of the primary sulfonamide (-SO₂NH₂ ). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

δ ~3.3-3.4 ppm (t, 2H): Methylene protons adjacent to the sulfonamide group (-CH₂ -SO₂NH₂).

-

δ ~2.6-2.7 ppm (td, 2H): Propargylic methylene protons (-C≡C-CH₂ -CH₂-).

-

δ ~2.0-2.1 ppm (t, 1H): Terminal alkyne proton (H -C≡C-).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~80-82 ppm: Quaternary alkyne carbon (-C ≡C-CH₂-).

-

δ ~70-72 ppm: Terminal alkyne carbon (H-C ≡C-).

-

δ ~55-57 ppm: Carbon adjacent to the sulfonamide group (-C H₂-SO₂NH₂).

-

δ ~18-20 ppm: Propargylic carbon (-C≡C-C H₂-).

FT-IR (Thin Film, cm⁻¹):

-

~3300 cm⁻¹ (sharp, strong): Terminal alkyne C-H stretch.

-

~3350 & ~3250 cm⁻¹ (two bands, medium): N-H stretching of the primary sulfonamide.

-

~2120 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch.

-

~1320 & ~1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, respectively.[7]

Reactivity and Applications in Drug Development

The true value of But-3-yne-1-sulfonamide lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications.

The Alkyne Handle: Gateway to "Click" Chemistry

The terminal alkyne group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of functional groups, making it perfect for biological applications.

-

Mechanism: But-3-yne-1-sulfonamide can be reliably conjugated to any molecule bearing an azide group in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7]

-

Application: This allows researchers to "click" the sulfonamide-containing fragment onto complex biomolecules (peptides, proteins, nucleic acids) or other small-molecule fragments to build libraries of potential drug candidates or create targeted probes for activity-based protein profiling.

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes [mdpi.com]

- 3. 1341659-00-4 | But-3-yne-1-sulfonamide - AiFChem [aifchem.com]

- 4. nextsds.com [nextsds.com]

- 5. PubChemLite - But-3-yne-1-sulfonamide (C4H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. ripublication.com [ripublication.com]

- 8. But-3-yne-1-sulfonic acid | C4H6O3S | CID 14205330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis Protocols and Mechanistic Rationale for But-3-yne-1-sulfonamide

Executive Summary

But-3-yne-1-sulfonamide (CAS 1341659-00-4) is a highly versatile, bifunctional building block. Featuring a terminal alkyne and a primary sulfonamide, it is extensively utilized in bioorthogonal chemistry—specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC)—to synthesize clickable fluorophores[1]. Furthermore, it serves as a critical bioisostere in the development of targeted therapeutics, such as rocaglate acyl sulfamides, which act as selective inhibitors of glioblastoma stem cells[2][3].

This technical guide outlines a robust, self-validating four-step synthetic protocol for the de novo preparation of But-3-yne-1-sulfonamide. The methodology emphasizes the mechanistic causality behind reagent selection, ensuring experimental reproducibility and high-fidelity structural conversion.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of But-3-yne-1-sulfonamide from commercially available 4-bromo-1-butyne requires careful orthogonal protection of the alkyne's reactivity while transforming the terminal halide into a sulfonamide.

-

Thioacetylation: Direct sulfonation of alkyl halides often requires harsh conditions that can degrade alkynes. Instead, an SN2 displacement utilizing potassium thioacetate (KSAc) introduces the sulfur atom cleanly. KSAc is a soft nucleophile that avoids premature deprotonation of the weakly acidic terminal alkyne.

-

Oxidation: The resulting thioester is oxidatively cleaved to the sulfonic acid[4]. Hydrogen peroxide in acetic acid generates peracetic acid in situ, which oxidizes the sulfur atom to the +6 oxidation state while hydrolyzing the acetyl group.

-

Chlorination: The sulfonic acid is activated to the highly electrophilic sulfonyl chloride[1]. Thionyl chloride (SOCl2) is used in conjunction with catalytic N,N-dimethylformamide (DMF). DMF forms a Vilsmeier-Haack intermediate, which accelerates the substitution of the hydroxyl group by chloride.

-

Amination: Finally, nucleophilic acyl substitution at the sulfonyl center using ammonia yields the target sulfonamide. The reaction is kept at low temperatures to suppress competitive hydrolysis back to the sulfonic acid.

Retrosynthetic pathway and mechanistic steps for But-3-yne-1-sulfonamide.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected yields for the synthetic sequence, acting as a self-validating checklist for bench scientists.

| Step | Product / Intermediate | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | In-Process Control (IPC) |

| 1 | S-but-3-ynyl ethanethioate | 4-Bromo-1-butyne, KSAc, DMF | 20–25 | 4 | 85–92 | Complete consumption of bromide (GC-MS) |

| 2 | But-3-yne-1-sulfonic acid | H₂O₂ (30%), AcOH | 0 → 25 | 12 | 75–80 | Absence of thioester carbonyl (IR: ~1690 cm⁻¹) |

| 3 | But-3-yne-1-sulfonyl chloride | SOCl₂, DMF (cat.), DCM | 40 (Reflux) | 5 | 85–90 | Shift of S=O bands in IR; TLC monitoring |

| 4 | But-3-yne-1-sulfonamide | NH₄OH (aq), DCM | 0 → 25 | 2–4 | 70–85 | Appearance of primary amine N-H stretches (IR) |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of S-but-3-ynyl ethanethioate

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (50 mL) and potassium thioacetate (1.2 equiv, 55 mmol).

-

Addition: Cool the suspension to 0 °C. Add 4-bromo-1-butyne (1.0 equiv, 45 mmol) dropwise over 15 minutes to control the mild exotherm.

-

Reaction: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 4 hours.

-

Workup: Quench the reaction by pouring it into ice water (150 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thioester is typically pure enough for the next step.

Step 2: Oxidation to But-3-yne-1-sulfonic acid

-

Preparation: Dissolve the crude S-but-3-ynyl ethanethioate (40 mmol) in glacial acetic acid (30 mL)[4].

-

Oxidation: Cool the solution to 0 °C. Carefully add 30% aqueous hydrogen peroxide (3.5 equiv, 140 mmol) dropwise.

-

Causality Note: Strict temperature control is mandatory here to prevent thermal runaway and the oxidative cleavage of the sensitive alkyne moiety.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours).

-

Workup: Destroy excess peroxides by adding a saturated aqueous solution of sodium sulfite (validate complete quenching with starch-iodide paper). Concentrate the mixture under high vacuum to remove acetic acid, yielding the sulfonic acid intermediate.

Step 3: Chlorination to But-3-yne-1-sulfonyl chloride (CAS 936644-39-2)

-

Preparation: Suspend the but-3-yne-1-sulfonic acid (30 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere[1].

-

Activation: Add thionyl chloride (SOCl₂, 3.0 equiv, 90 mmol) followed by 3 drops of anhydrous DMF (catalyst).

-

Reaction: Equip the flask with a reflux condenser and heat to 40 °C for 5 hours. The evolution of SO₂ and HCl gases will cease upon completion.

-

Isolation: Cool to room temperature and concentrate under reduced pressure to remove DCM and excess SOCl₂. The resulting But-3-yne-1-sulfonyl chloride is a highly reactive electrophile and must be used immediately in the next step to prevent ambient hydrolysis.

Step 4: Amination to But-3-yne-1-sulfonamide (CAS 1341659-00-4)

-

Preparation: Dissolve the freshly prepared but-3-yne-1-sulfonyl chloride (25 mmol) in anhydrous DCM (40 mL) and cool strictly to 0 °C in an ice bath.

-

Amination: Add concentrated aqueous ammonium hydroxide (28% NH₃, 5.0 equiv) dropwise under vigorous stirring. Alternatively, gaseous ammonia can be bubbled directly through the solution[5].

-

Reaction: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

-

Workup: Dilute with water (30 mL) and separate the layers. Extract the aqueous phase with DCM (2 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to afford the pure But-3-yne-1-sulfonamide as a crystalline solid.

Application Workflow: Bioorthogonal Tagging

The terminal alkyne of But-3-yne-1-sulfonamide acts as an ideal bioorthogonal handle. When coupled to a target scaffold (e.g., a rocaglate core for glioblastoma targeting[2]), the resulting conjugate can be tracked, isolated, or visualized using an azide-functionalized fluorophore via CuAAC.

Integration of But-3-yne-1-sulfonamide in bioorthogonal CuAAC click chemistry workflows.

References

-

Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells ACS Central Science URL:[Link]

-

Supporting information: The use of a[4+2] cycloaddition reaction for... Royal Society of Chemistry (RSC) URL:[Link](Extracted from RSC Supporting Info)

Sources

But-3-yne-1-sulfonamide in Chemical Biology: A Technical Guide to Bifunctional Probe Design and Therapeutic Discovery

Executive Summary

In the landscape of modern drug discovery and chemical biology, small-molecule bifunctionality is a critical driver of innovation. But-3-yne-1-sulfonamide (and its direct precursor, but-3-yne-1-sulfonyl chloride) has emerged as a highly versatile aliphatic scaffold. By bridging a terminal alkyne with a primary sulfonamide via a flexible two-carbon spacer, this molecule enables perfectly orthogonal reactivity. It serves simultaneously as a bioorthogonal handle for click chemistry and as a potent zinc-binding pharmacophore for metalloenzyme inhibition.

This technical guide deconstructs the mechanistic rationale behind But-3-yne-1-sulfonamide applications, detailing its use in synthesizing large Stokes shift fluorophores, developing antifungal agents, and engineering organometallic therapeutics.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The utility of But-3-yne-1-sulfonamide is rooted in the independent electronic and steric profiles of its two functional termini:

-

The Terminal Alkyne ( −C≡CH ) : The alkyne moiety is kinetically inert under physiological conditions but highly reactive in the presence of azides and a Copper(I) catalyst. This enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction that forms a stable 1,2,3-triazole linkage.

-

The Primary Sulfonamide ( −SO2NH2 ) : Primary sulfonamides possess a pKa that allows them to exist as resonance-stabilized anions in the basic microenvironments of specific enzyme active sites. The deprotonated nitrogen acts as a strong nucleophile and a classical Lewis base, capable of tetrahedrally coordinating with transition metals like Zn2+ .

Bifunctional reactivity profile of But-3-yne-1-sulfonamide.

Application I: Bioorthogonal Labeling and Fluorescent Probes

Fluorophores with large Stokes shifts are highly sought after in biological imaging to minimize background autofluorescence and enhance signal-to-noise ratios. But-3-yne-1-sulfonyl chloride is utilized to synthesize clickable 9-iminopyronin analogues[1].

By reacting the sulfonyl chloride derivative with silicon-containing 9-aminopyronins, researchers generate compounds like N-(3,7-Bis(dimethylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-ylidene)but-3-yne-1-sulfonamide. The resulting fluorophores exhibit remarkable Stokes shifts (~200 nm) and high thermal/photochemical stability. The terminal alkyne allows these tags to be bioorthogonally ligated to target biomolecules, such as 2-azido-2-deoxy-d-glucose[1].

Protocol 1: CuAAC Bioconjugation of Sulfonamide-Fluorophores

Causality & Design: This protocol relies on the in situ reduction of Cu(II) to Cu(I) to prevent the oxidative Glaser coupling of the terminal alkynes, ensuring the cycloaddition pathway is exclusively favored.

-

Preparation : Dissolve the but-3-yne-1-sulfonamide-derived fluorophore (1.0 eq) and the azido-biomolecule (1.2 eq) in a degassed co-solvent system (e.g., t -BuOH/Water 1:1). Rationale: Degassing prevents dissolved oxygen from prematurely oxidizing the Cu(I) catalyst.

-

Catalyst Assembly : Add CuSO4⋅5H2O (0.1 eq) followed immediately by sodium ascorbate (0.5 eq). Rationale: Sodium ascorbate acts as the reducing agent, generating the catalytically active Cu(I) species in the reaction matrix.

-

Reaction : Stir the mixture at room temperature in the dark for 2–4 hours.

-

Validation Checkpoint : Monitor the reaction via LC-MS or 1H NMR. Successful cycloaddition is confirmed by the disappearance of the terminal alkyne proton ( ∼2.5 ppm) and the emergence of the characteristic 1,2,3-triazole proton ( ∼7.8–8.5 ppm).

Application II: Metalloenzyme Inhibition in Antifungal Discovery

The opportunistic fungal pathogen Candida parapsilosis relies on a β -class carbonic anhydrase (CpNce103p) for survival and adaptation to fluctuating CO2 environments. Because human hosts lack β -type carbonic anhydrases, this enzyme is a prime target for selective antifungal drug development[2].

But-3-yne-1-sulfonamide acts as a highly effective, low-molecular-weight inhibitor of CpNce103p, achieving a Ki of 933 nM[2].

-

Mechanism of Action : The primary sulfonamide group enters the tight cavity of the enzyme's active site. The sulfonamide nitrogen displaces the catalytic water molecule, forming a tetrahedral coordination bond with the active-site Zn2+ ion[3].

-

Structural Stabilization : The oxygen atoms of the sulfonamide group engage in chalcogen bonding within the active site, locking the inhibitor into a stable conformation[3]. The trailing alkyne chain occupies the active-site channel, providing an ideal vector for synthesizing extended derivatives that can interact with peripheral amino acid residues to further boost binding affinity.

Application III: Antimicrobial Organometallic Therapeutics

Beyond traditional small molecules, But-3-yne-1-sulfonamide is a critical building block in the synthesis of organometallic antibiotics. Specifically, it is used to generate Gold(I)-phosphine 1,2,3-triazole derivatives[4].

In this application, the alkyne undergoes a 1,3-dipolar cycloaddition with a triethylphosphine-gold-azide. The resulting conjugate links the gold(I) atom directly to a 1,2,3-triazole ring via a covalent gold-carbon bond. These complexes exhibit potent antibacterial activity, demonstrating that the biological efficacy is driven synergistically by the gold-phosphine complex and the triazole-sulfonamide scaffold[4].

Protocol 2: Synthesis of Gold(I)-Phosphine 1,2,3-Triazole Derivatives

Synthesis workflow for Gold(I)-triazole antimicrobial conjugates.

Causality & Design:

-

Reagent Mixing : Suspend But-3-yne-1-sulfonamide (100 mg, 0.75 mmol, 1.0 eq.) and triethylphosphine-gold-azide (268 mg, 0.75 mmol, 1.0 eq.) in a reaction vessel[4].

-

Solvation : Add 20 mL of degassed, dry tetrahydrofuran (THF). Rationale: Strict anhydrous and anaerobic conditions prevent the oxidation of the phosphine ligand and moisture-induced degradation of the organometallic precursors.

-

Cycloaddition : Stir the suspension in the dark at room temperature for 18 hours[4]. Rationale: Gold(I) complexes are highly photosensitive. Ambient light can trigger photolytic disproportionation, reducing the complex into biologically inactive Gold(0) nanoparticles. Room temperature ensures the cycloaddition proceeds without thermal decomposition of the azide.

-

Purification : Evaporate the solvent under vacuum. Purify the residue using flash chromatography (Eluent: EtOAc / (EtOAc/ H2O /AcOH 3/1/1))[4].

-

Validation Checkpoint : Confirm the integrity of the Au-P bond via 31P NMR. The formation of the triazole ring should be verified via mass spectrometry to ensure the 1,3-dipolar cycloaddition was successful.

Quantitative Data Summary

The following table synthesizes the quantitative metrics associated with the diverse applications of But-3-yne-1-sulfonamide and its derivatives:

| Application / Derivative | Target / Utility | Key Metric / Yield | Reference |

| 9-Iminopyronin Analogue (2e) | Bioorthogonal Fluorescent Tagging | 38% Synthesis Yield; ~200 nm Stokes Shift | Horváth et al.[1] |

| But-3-yne-1-sulfonamide | CpNce103p ( β -CA) Metalloenzyme | Ki=933 nM (Single-digit micromolar inhibition) | Dostál et al.[2] |

| Gold(I)-Triazole Conjugate | Antibacterial Organometallics | 18h Reaction Time; High purity post-chromatography | EP3584249A1[4] |

References

- EP3584249A1 - Gold (i)-phosphine 1,2,3-triazole derivatives with antiobiotic properties. Google Patents.

-

Horváth, P., Šebej, P., Šolomek, T., & Klán, P. (2014). Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Dostál, J., et al. (2025). Structural characterization and inhibition of carbonic anhydrase from Candida parapsilosis. ResearchGate / NIH. URL:[Link]

Sources

The Role of the Sulfonamide Group in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

The sulfonamide functional group (–SO₂NH₂) represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. From the discovery of Prontosil in the 1930s to the modern development of targeted anti-cancer and anti-glaucoma agents, sulfonamides have evolved from simple antibacterial agents into highly tunable scaffolds. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the sulfonamide group, exploring its physicochemical properties, its dual primary mechanisms of action (DHPS and Carbonic Anhydrase inhibition), and the field-proven experimental protocols required to synthesize and evaluate these compounds.

Structural and Physicochemical Foundations

In drug design, the sulfonamide group is frequently employed as a bioisostere for the amide group. However, this substitution is not merely a 1:1 structural swap; it fundamentally alters the physicochemical properties of the molecule, driving unique target interactions [1].

-

Geometry: Unlike the planar, sp²-hybridized amide bond, the sulfur atom in a sulfonamide is sp³-hybridized, adopting a tetrahedral geometry. This forces the attached substituents out of plane, allowing the molecule to access distinct binding pockets that a flat amide cannot reach.

-

Metabolic Stability: Amides are highly susceptible to enzymatic cleavage by proteases and amidases. The sulfonamide bond is highly resistant to hydrolytic cleavage, significantly extending the in vivo half-life of the drug.

-

Hydrogen Bonding & Acidity: The –SO₂ moiety provides two strong hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of the sulfonyl group renders the adjacent nitrogen proton moderately acidic (pKa typically between 5.0 and 10.0). At physiological pH (7.4), many sulfonamides exist partially or fully as anions, which is critical for their interaction with metal-dependent enzymes.

Table 1: Physicochemical Comparison of Amide vs. Sulfonamide

| Property | Amide (–CONH–) | Sulfonamide (–SO₂NH–) | Pharmacological Impact |

| Geometry | Planar (sp²) | Tetrahedral (sp³) | Alters 3D conformation and receptor fit. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | 2 (Sulfonyl Oxygens) | Enhances target binding affinity. |

| N-H Acidity (pKa) | ~15 (Non-acidic) | ~5 - 10 (Weakly acidic) | Allows ionization at physiological pH; critical for metal coordination. |

| Hydrolytic Stability | Low to Moderate | Very High | Prevents premature metabolic degradation by amidases. |

Core Mechanism I: Disruption of Folate Biosynthesis

The earliest and most famous application of sulfonamides is their bacteriostatic action. Bacteria must synthesize their own folate de novo to produce nucleotides for DNA and RNA synthesis. Mammals, lacking this pathway, absorb folate from their diet, creating a perfect window for selective toxicity [2].

Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) . Because the sulfonamide pharmacophore perfectly mimics the spatial arrangement and charge distribution of para-aminobenzoic acid (pABA)—the natural substrate of DHPS—it binds to the active site. However, the stable tetrahedral geometry of the SO₂ group prevents the necessary nucleophilic attack by the pterin intermediate, creating a dead-end complex that halts folate production.

Figure 1: DHPS inhibition by sulfonamides disrupting the bacterial folate synthesis pathway.

Core Mechanism II: Carbonic Anhydrase (CA) Inhibition

Beyond antibacterial applications, the sulfonamide group is the premier pharmacophore for inhibiting Carbonic Anhydrases (CAs) , a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons. This mechanism is leveraged in diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., dorzolamide), and emerging anti-tumor agents targeting the hypoxia-induced CA IX isoform [3].

The Causality of Inhibition: The active site of CA contains a Zn²⁺ ion coordinated by three histidine residues and a catalytic water molecule (or hydroxide ion). Primary sulfonamides (R-SO₂NH₂) have a pKa (~7.0-8.0) that allows them to deprotonate near physiological pH. The resulting sulfonamide anion (R-SO₂NH⁻) acts as a powerful nucleophile, displacing the catalytic water molecule and coordinating directly to the Zn²⁺ ion. This direct metal coordination, bolstered by hydrogen bonding between the sulfonyl oxygens and the enzyme's Thr199 residue, locks the enzyme in an inactive state [4].

Figure 2: Mechanism of Carbonic Anhydrase inhibition via direct Zinc coordination.

Table 2: Quantitative Pharmacological Data of Key Sulfonamides

| Drug Name | Primary Indication | Target Enzyme | pKa (approx.) | Target IC₅₀ (nM) |

| Sulfamethoxazole | Antibacterial | Bacterial DHPS | 5.6 | ~ 1,500 |

| Acetazolamide | Glaucoma / Diuretic | Human CA II | 7.2 | 12.0 |

| Celecoxib | Anti-inflammatory | COX-2 | 11.1 | 40.0 |

| Indapamide | Hypertension | Human CA VII / IX | 8.8 | 15.0 - 25.0 |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choices made.

Figure 3: Standard workflow from sulfonamide synthesis to in vitro screening.

Protocol 1: Synthesis of Sulfonamides via Sulfonyl Chloride Coupling

This is the most robust method for generating sulfonamide libraries for structure-activity relationship (SAR) studies[5].

Rationale & Causality: The reaction between a primary amine and a sulfonyl chloride generates HCl as a byproduct. If unneutralized, HCl will protonate the remaining primary amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a non-nucleophilic organic base (e.g., DIPEA or pyridine) is strictly required to scavenge the acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the primary amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Cooling prevents thermal degradation and minimizes di-sulfonylation (formation of R-N(SO₂R)₂).

-

Electrophile Addition: Dissolve 1.1 equivalents of the desired sulfonyl chloride in DCM and add dropwise over 15 minutes.

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc). The reaction is complete when the ninhydrin-positive amine spot disappears, replaced by a UV-active, ninhydrin-negative product spot at a higher Rf.

-

Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography. Confirm identity via LC-MS (look for the [M-H]⁻ peak, as sulfonamides ionize excellently in negative mode).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Measuring CA activity via direct CO₂ hydration is difficult because the reaction is extremely fast. We utilize a self-validating colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. CA exhibits esterase activity, cleaving 4-NPA to yield 4-nitrophenol, which absorbs strongly at 400 nm [6].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM ZnSO₄). Causality: Exogenous zinc ensures the metalloenzyme remains fully saturated and active.

-

Reagent Setup: Prepare a 10 mM stock of the synthesized sulfonamide in DMSO. Create a 10-point serial dilution series. Prepare a 3 mM stock of 4-NPA in 100% ethanol.

-

Control Design (Self-Validation):

-

Positive Control: Acetazolamide (known inhibitor, validates assay sensitivity).

-

Negative Control (Blank): Buffer + 4-NPA without enzyme (accounts for the spontaneous auto-hydrolysis of 4-NPA).

-

-

Incubation: In a 96-well microplate, mix 10 µL of the inhibitor dilution, 10 µL of purified CA enzyme (e.g., human CA II, 10 nM final concentration), and 70 µL of buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to coordinate the zinc ion.

-

Reaction Initiation: Add 10 µL of the 4-NPA substrate to all wells.

-

Kinetic Read: Immediately measure absorbance at 400 nm every 1 minute for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve. Subtract the blank V₀ from all readings. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic curve to determine the IC₅₀.

References

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Science / PubMed Central (NIH) URL:[Link]

-

Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI - International Journal of Molecular Sciences URL:[Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society (ACS) URL:[Link]

-

Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors Journal of Medicinal Chemistry (ACS) URL:[Link]

Application Note: High-Fidelity CuAAC Bioconjugation Using But-3-yne-1-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Bioorthogonal Labeling, Pharmacophore Conjugation, and Probe Synthesis

Executive Summary

But-3-yne-1-sulfonamide is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and chemical biology . The molecule features a sulfonamide moiety—a privileged pharmacophore known for its potent interaction with metalloenzymes like carbonic anhydrases and its broad antimicrobial properties. Conversely, the terminal but-3-yne group provides a bioorthogonal handle perfectly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note details a highly optimized, self-validating CuAAC protocol for conjugating But-3-yne-1-sulfonamide to azide-bearing molecules. By leveraging specific catalyst-ligand complexes, this methodology ensures high regioselectivity (yielding exclusively the 1,4-disubstituted 1,2,3-triazole) while preserving the structural integrity of sensitive biological substrates.

Mechanistic Rationale & Reagent Causality

As a Senior Application Scientist, I emphasize that successful click chemistry is not merely about mixing reagents; it requires a deep understanding of the kinetic and thermodynamic forces at play. The choices of reagents in this protocol are governed by strict chemical causality:

-

In Situ Cu(I) Generation: The active catalytic species is Cu(I). However, Cu(I) salts (e.g., CuBr) are thermodynamically unstable in aqueous environments, rapidly undergoing oxidation or disproportionation. By utilizing Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and reducing it in situ with Sodium Ascorbate, we guarantee a steady, controlled generation of the active Cu(I) catalyst .

-

The Role of THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble accelerating ligand. Uncoordinated copper can generate reactive oxygen species (ROS) via the Fenton reaction, which degrades sensitive biological azides. THPTA coordinates the Cu(I) ion, shielding the reaction environment from oxidative stress while simultaneously stabilizing the critical copper-acetylide intermediate, thereby accelerating the cycloaddition rate by orders of magnitude.

Fig 1: Mechanistic pathway of CuAAC forming a 1,4-disubstituted triazole.

Empirical Optimization Data

To demonstrate the causality of our reagent selection, the following table summarizes the quantitative optimization data for the CuAAC reaction of But-3-yne-1-sulfonamide with a standard fluorescent azide probe. The data clearly illustrates that the inclusion of the THPTA ligand and the optimization of the solvent system drastically reduce reaction time and improve yield.

| Catalyst System | Ligand | Cu:Ligand Ratio | Solvent System | Reaction Time | Isolated Yield (%) |

| CuSO₄ / NaAsc | None | N/A | t-BuOH/H₂O (1:1) | 24 h | 45% |

| CuSO₄ / NaAsc | TBTA | 1:2 | DMSO/H₂O (1:1) | 12 h | 78% |

| CuSO₄ / NaAsc | THPTA | 1:5 | DMSO/H₂O (1:1) | 4 h | 89% |

| CuSO₄ / NaAsc | THPTA | 1:5 | DMSO/PBS (pH 7.4) | 2 h | >95% |

Experimental Workflow

The sequence of reagent addition is paramount. Deviating from this workflow can lead to substrate precipitation or oxidative damage.

Fig 2: Step-by-step experimental workflow for CuAAC bioconjugation.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase.

Phase 1: Reagent Preparation

-

Alkyne Stock: Dissolve But-3-yne-1-sulfonamide in anhydrous DMSO to a concentration of 100 mM.

-

Azide Stock: Dissolve your target azide in DMSO or an appropriate aqueous buffer to 100 mM.

-

Copper Stock: Prepare a 100 mM solution of CuSO₄·5H₂O in ultrapure water.

-

Ligand Stock: Prepare a 200 mM solution of THPTA in ultrapure water.

-

Reducing Agent (CRITICAL): Prepare a 100 mM solution of Sodium Ascorbate in ultrapure water immediately before Phase 2.

-

Causality Note: Ascorbate oxidizes rapidly upon exposure to atmospheric oxygen. Using degraded ascorbate will fail to reduce the Cu(II), completely stalling the cycloaddition .

-

Phase 2: Reaction Assembly

-

Substrate Mixing: In a clean reaction vessel, combine the Azide (1.0 eq) and But-3-yne-1-sulfonamide (1.2 eq) in a 1:1 mixture of DMSO and PBS (pH 7.4).

-

Catalyst Pre-complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock (0.1 eq) with the THPTA stock (0.5 eq).

-

Validation Checkpoint 1: The solution must turn a distinct pale blue. This visual cue confirms the successful coordination of Cu(II) by the THPTA ligand, ensuring the copper is "safe" to introduce to the substrates.

-

-

Complex Addition: Transfer the pre-complexed Cu(II)-THPTA solution into the main reaction vessel containing the substrates.

-

Reaction Initiation: Add the freshly prepared Sodium Ascorbate (0.5 eq) to the reaction mixture and vortex gently.

-

Validation Checkpoint 2: Observe a transient color shift (often turning clear or slightly yellow). This confirms the active reduction of Cu(II) to the catalytic Cu(I) species.

-

Phase 3: Incubation and Quality Control

-

Incubation: Allow the reaction to proceed at room temperature for 2 to 12 hours. Protect the vessel from light if utilizing a fluorophore-conjugated azide.

-

Analytical Validation: Monitor the reaction progress via LC-MS.

-

Validation Checkpoint 3: The reaction is deemed complete upon the disappearance of the But-3-yne-1-sulfonamide mass peak (M+H: 134.0) and the emergence of a new peak corresponding to the exact mass of the combined Alkyne + Azide substrates.

-

-

Purification: Isolate the final 1,4-disubstituted 1,2,3-triazole product using standard preparative HPLC or solid-phase extraction (SPE) methodologies.

References

- European Patent Office. "EP3584249A1 - Gold (i)-phosphine 1,2,3-triazole derivatives with antiobiotic properties.

Application Note: In-Cell Labeling and Profiling of Carbonic Anhydrases Using But-3-yne-1-sulfonamide

Introduction & Scientific Rationale

Carbonic anhydrases (CAs) are master regulators of cellular metabolism, catalyzing the reversible hydration of carbon dioxide to bicarbonate. This biochemical process is critical for pH homeostasis, lipogenesis, and the acidification of the tumor microenvironment[1]. While traditional metabolic labeling relies on the biosynthetic incorporation of unnatural precursors (e.g., azido-sugars or alkyne-lipids), small-molecule affinity probes like But-3-yne-1-sulfonamide leverage identical downstream bioorthogonal workflows to profile these critical metabolic enzymes in situ.

But-3-yne-1-sulfonamide is an aliphatic sulfonamide that acts as a potent, cell-permeable activity-based probe. The primary sulfonamide moiety acts as the pharmacophore, coordinating directly with the catalytic zinc ion ( Zn2+ ) in the CA active site and displacing the catalytic water molecule[2].

The Causality of Probe Design: Traditional fluorescent CA inhibitors require the direct conjugation of bulky fluorophores to the sulfonamide scaffold. This large steric footprint severely limits cell permeability and can hinder access to the deep, funnel-like catalytic cleft of intracellular CAs. But-3-yne-1-sulfonamide circumvents this by utilizing a minimal terminal alkyne tag. The low molecular weight allows rapid diffusion across the lipid bilayer. Once target engagement occurs, the alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—enabling the highly specific attachment of azide-functionalized reporters directly within the fixed cell[3].

Experimental Workflow & Mechanism

Workflow for in-cell carbonic anhydrase profiling using But-3-yne-1-sulfonamide and CuAAC.

Quantitative Data: Target Affinities

Aliphatic sulfonamides exhibit a broad spectrum of binding affinities across different CA isoforms and species, making them versatile tools for both human disease modeling and pathogen research.

| Enzyme Target | Organism | Metabolic / Pathological Role | Representative Ki (Aliphatic Sulfonamides) | Reference |

| hCA II | Homo sapiens | Cytosolic pH regulation & respiration | Low nM range | [1] |

| hCA IX | Homo sapiens | Tumor microenvironment acidification | Low nM range | [1] |

| VchCA β | Vibrio cholerae | Bacterial virulence and survival | 0.67 – 0.93 µM | [4] |

| CpNce103p | Candida parapsilosis | Fungal CO2 sensing and adaptation | 933 µM (Specific to But-3-yne-1-sulfonamide) | [2] |

Step-by-Step Protocol: In Situ Click Chemistry

This self-validating protocol is designed to ensure maximum signal-to-noise ratio by chemically trapping the reversible inhibitor prior to the click reaction.

Phase 1: In-Cell Target Engagement

-

Cell Culture : Seed target cells (e.g., HeLa or specific fungal strains) on sterile glass coverslips and grow to 70-80% confluency.

-

Probe Incubation : Add But-3-yne-1-sulfonamide to the culture media at a final concentration of 10–50 µM (optimize based on the target's Ki ). Incubate for 1–2 hours under standard growth conditions.

-

Causality : The uncharged, low-molecular-weight aliphatic probe rapidly diffuses across the membrane to engage intracellular CA isoforms without the need for permeabilizing agents that could disrupt live-cell metabolism.

-

Phase 2: Fixation and Covalent Trapping

-

Washing : Gently wash the coverslips twice with warm PBS to remove unbound extracellular probe.

-

Fixation : Incubate cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Causality : Because But-3-yne-1-sulfonamide is a non-covalent inhibitor, standard permeabilization would cause the probe to wash out of the active site. PFA crosslinks primary amines. The primary sulfonamide ( R−SO2NH2 ) of the probe is chemically trapped in the active site matrix via formaldehyde-mediated crosslinking with adjacent basic residues (e.g., Histidine, Lysine) in the CA pocket[2]. This covalent trapping is critical for preserving spatial localization.

-

Phase 3: Permeabilization & CuAAC Click Reaction

-

Permeabilization : Treat cells with 0.1% Triton X-100 in PBS for 10 minutes, then wash three times with PBS.

-

Click Cocktail Preparation : Prepare the following reaction mix fresh and in this exact order to prevent catalyst precipitation:

-

PBS (Solvent)

-

Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 5 µM

-

CuSO4 : 1 mM

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 5 mM

-

Sodium Ascorbate : 10 mM

-

Causality : THPTA is a water-soluble ligand that coordinates Cu(I) , maintaining its catalytic activity while shielding cellular proteins from reactive oxygen species (ROS) generated during the reaction. Sodium ascorbate acts as the vital reducing agent, converting the inactive Cu(II) from CuSO4 into the active Cu(I) catalyst in situ.

-

-

Reaction : Apply 50-100 µL of the Click Cocktail to each coverslip. Incubate in a dark, humidified chamber for 45–60 minutes at room temperature.

Phase 4: Detection

-

Final Wash : Wash extensively (3 x 5 mins) with PBS containing 1% BSA to remove unreacted fluorophore and reduce background noise.

-

Mounting : Counterstain nuclei with DAPI, mount coverslips onto glass slides using an antifade mounting medium, and proceed to confocal fluorescence imaging.

Sources

Application Note: But-3-yne-1-sulfonamide as a Minimalist Chemical Probe for Activity-Based Proteomics

Executive Summary

Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP) rely on chemical probes to interrogate the functional state of enzymes within complex proteomes ()[1]. But-3-yne-1-sulfonamide is a highly efficient, minimalist bifunctional probe designed specifically for the interrogation of metalloenzymes, predominantly Carbonic Anhydrases (CAs). By combining a primary sulfonamide warhead with a terminal alkyne handle, this probe enables the selective targeting of tumor-associated CA isoforms (e.g., CAIX, CAXII) in live cells, followed by downstream bioorthogonal tagging.

This application note details the mechanistic logic, structural rationale, and validated step-by-step protocols for utilizing But-3-yne-1-sulfonamide in native-state proteomics workflows, overcoming the inherent challenges of reversible probe binding.

Mechanistic Rationale & Chemical Logic

The efficacy of But-3-yne-1-sulfonamide lies in its structural elegance, which avoids the steric bulk that often plagues larger, fluorophore-conjugated probes.

-

The Pharmacophore (Sulfonamide Warhead): The primary sulfonamide group ( −SO2NH2 ) acts as a transition-state analog. It penetrates the deep active-site cleft of Carbonic Anhydrases and coordinates directly with the catalytic zinc ion ( Zn2+ ), displacing the zinc-bound water/hydroxide molecule ()[2].

-

The Bioorthogonal Handle (But-3-yne Tag): The short, four-carbon alkyne chain ensures the probe does not sterically clash with the hydrophobic walls of the active site. Once bound, the terminal alkyne protrudes into the solvent-exposed channel, remaining highly accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

The Reversibility Challenge: Unlike fluorophosphonates or sulfonyl fluorides which form irreversible covalent bonds ()[3], primary sulfonamides are reversible binders. Standard proteomics workflows that utilize SDS or boiling will denature the target protein, causing the probe to dissociate. Therefore, this probe requires a native-state AfBPP workflow combined with post-click covalent trapping.

Caption: Mechanism of CA targeting and CuAAC labeling by But-3-yne-1-sulfonamide.

Experimental Workflow

To successfully utilize a reversible probe for LC-MS/MS proteomics, the experimental design must maintain the protein's native 3D structure during the click chemistry step, followed by the introduction of a crosslinker to permanently trap the complex before stringent enrichment.

Caption: Native-state AfBPP workflow utilizing reversible probe binding and covalent trapping.

Step-by-Step Protocols

Protocol A: In Situ Labeling and Native Proteome Extraction

Labeling in live cells preserves physiological pH, hypoxia-induced CAIX expression, and native protein-protein interactions.

-

Cell Culture & Incubation: Culture target cells (e.g., HeLa or HT-29) to 80% confluency. Replace media with serum-free media containing 1–10 µM But-3-yne-1-sulfonamide (0.1% DMSO final). Incubate for 1 hour at 37°C.

-

Washing: Wash cells gently 3× with ice-cold PBS to remove unbound probe.

-

Native Lysis: Add 500 µL of ice-cold Native Lysis Buffer (see Table 2).

-

Causality Check:Do not use EDTA or EGTA. Carbonic anhydrases are metalloenzymes; chelators will strip the catalytic Zn2+ ion, destroying the binding pocket and causing immediate probe dissociation.

-

-

Extraction: Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant (native proteome).

Protocol B: Biocompatible CuAAC (Click Chemistry)

Because the probe is reversibly bound, CuAAC must be performed under non-denaturing conditions using THPTA instead of the traditional TBTA.

-

Pre-complexation of Copper: In a separate tube, mix 100 µM CuSO4 with 500 µM THPTA ligand.

-

Causality Check: Pre-mixing is mandatory. Free Cu2+ will bind non-specifically to histidine and cysteine residues on native proteins, leading to aggregation and oxidative cleavage upon the addition of ascorbate. THPTA sterically shields the copper, directing it solely toward the alkyne-azide cycloaddition.

-

-

Reaction Assembly: To 1 mg of native proteome lysate (approx. 1 mL), add 50 µM of Azide-Reporter (e.g., Biotin-PEG3-Azide or TAMRA-Azide).

-

Catalyst Addition: Add the pre-formed CuSO4 /THPTA complex to the lysate.

-

Initiation: Add 5 mM Sodium Ascorbate (freshly prepared). Vortex gently and incubate in the dark at room temperature for 1 hour.

Protocol C: Covalent Trapping & Enrichment (For LC-MS/MS)

To survive the stringent washes required for mass spectrometry, the reversibly bound, biotinylated complex must be covalently locked.

-

Crosslinking: Add 1 mM DSP (Dithiobis(succinimidyl propionate)) to the clicked lysate. Incubate for 30 minutes at room temperature.

-

Quenching: Quench the crosslinker by adding 50 mM Tris-HCl (pH 8.0) for 15 minutes.

-

Denaturation: Add SDS to a final concentration of 1% and boil for 5 minutes. (The complex is now covalently trapped, so denaturation will not cause probe loss).

-

Enrichment: Dilute the sample to 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.

-

Stringent Washing: Wash beads sequentially with 8M Urea/0.1% SDS (to disrupt all non-covalent background interactors), followed by PBS, and finally LC-MS grade water ()[4].

-

On-Bead Digestion: Perform standard tryptic digestion. The DSP crosslinker can be cleaved post-digestion using 50 mM DTT prior to LC-MS/MS analysis.

Data Presentation & Reagent Formulations

Table 1: Biocompatible CuAAC Reagent Matrix

| Reagent | Final Concentration | Mechanistic Role / Causality |

| CuSO4 | 100 µM | Provides the Cu(II) source, which is subsequently reduced to the catalytically active Cu(I) species. |

| THPTA Ligand | 500 µM | Highly water-soluble ligand. Shields native proteins from Cu-induced oxidative damage and accelerates the cycloaddition rate. |

| Sodium Ascorbate | 5 mM | Reducing agent. Generates and maintains the Cu(I) oxidation state in situ. Must be prepared fresh to prevent auto-oxidation. |

| Azide-Reporter | 50 µM | Bioorthogonal partner. Delivers the functional tag (e.g., Biotin for enrichment, Rhodamine for in-gel fluorescence). |

Table 2: Buffer Compositions & Mechanistic Rationale

| Buffer Type | Key Components | Mechanistic Rationale |

| Native Lysis Buffer | 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors. | Mild non-ionic detergent lyses cell membranes while preserving the 3D fold of CA and the non-covalent probe interaction. |

| Metal Exclusion Rule | NO EDTA , NO EGTA . | Chelators strip the catalytic Zn2+ from CA, destroying the sulfonamide binding site and rendering the probe inactive. |

| Stringent Wash Buffer | 8M Urea, 1% SDS in PBS. | Highly denaturing conditions disrupt non-covalent protein-protein interactions, eliminating background noise during streptavidin enrichment. |

References

-

Cravatt, B. F.; Wright, A. T.; Kozarich, J. W. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annu. Rev. Biochem. 2008, 77, 383–414. URL:[Link]

-

Supuran, C. T. Carbonic anhydrase inhibitors: X-ray and molecular modeling study for the interaction of a fluorescent antitumor sulfonamide with isozyme II and IX. J. Am. Chem. Soc. 2006, 128, 8329–8335. URL:[Link]

-

Weerapana, E.; Speers, A. E.; Cravatt, B. F. Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (TOP-ABPP)—a General Method for Mapping Sites of Probe Modification in Proteomes. Nat. Protoc. 2007, 2, 1414–1425. URL:[Link]

-

Yang, Y., Verhelst, S. H. L. Cleavable trifunctional biotin reagents for protein labelling, capture and release. Chem. Commun. 2013, 49, 5366. URL:[Link]

Sources

Advanced Bioconjugation: Step-by-Step Guide to Protein Labeling with But-3-yne-1-sulfonamide via CuAAC

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the limitations of traditional NHS-ester bioconjugation, particularly regarding linkage stability in complex biological fluids. Protein labeling with But-3-yne-1-sulfonamide offers a highly robust alternative. This two-step methodology utilizes But-3-yne-1-sulfonyl chloride as an amine-reactive electrophile to covalently modify surface-exposed lysine residues on target proteins[1].

The reaction forms a But-3-yne-1-sulfonamide linkage , which equips the protein with a terminal alkyne (but-3-yne) handle. Unlike amide bonds formed by NHS esters, sulfonamide linkages are exceptionally resistant to enzymatic cleavage and hydrolysis. Once the protein is tagged with this minimal-steric-footprint alkyne, it is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach azide-functionalized fluorophores, biotin, or therapeutic payloads[2].

Causality & Expert Insight (The "Why")

-

Electrophilic Selection: Sulfonyl chlorides react rapidly with unprotonated primary amines. By tuning the reaction buffer to pH 8.0–8.5, we selectively deprotonate the ϵ -amino groups of lysines (pKa ~10.5), maximizing their nucleophilicity while minimizing off-target reactions.

-

Linker Sterics: The but-3-yne moiety is a short, linear, four-carbon chain. This minimal steric footprint preserves the native folding and functional conformation of the target protein better than bulky cyclooctyne (SPAAC) linkers[3].

Comparative Analysis of Bioconjugation Handles

To understand why But-3-yne-1-sulfonamide labeling is chosen over traditional methods, review the quantitative and qualitative parameters below.

Table 1: Comparative Analysis of Amine-Reactive Bioconjugation Chemistries

| Parameter | NHS Ester (Amide Linkage) | But-3-yne-1-sulfonyl Chloride (Sulfonamide) |

| Reactive Target | Primary Amines (Lysines, N-term) | Primary Amines (Lysines, N-term) |

| Linkage Stability | High (Susceptible to amidases in vivo) | Exceptional (Highly resistant to enzymatic cleavage) |

| Optimal pH Range | 7.2 – 8.0 | 8.0 – 8.5 |

| Aqueous Half-Life | Short (~10-20 minutes at pH 8.0) | Moderate (Slower hydrolysis, requires DMSO co-solvent) |

| Steric Footprint | Variable based on linker | Minimal (Linear, low molecular weight but-3-yne tag) |

| Downstream Chemistry | Direct one-step labeling | Two-step (Requires CuAAC Click Chemistry) |

Workflow & Pathway Visualization

Workflow of protein bioconjugation via But-3-yne-1-sulfonamide formation and subsequent CuAAC.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high-fidelity labeling and prevent protein degradation.

Step-by-step experimental protocol for But-3-yne-1-sulfonamide labeling and CuAAC.

Phase 1: Protein Preparation

-

Buffer Exchange: Dialyze or desalt your target protein (1–5 mg/mL) into 0.1 M HEPES buffer, pH 8.2.

-

Causality: Tris or Glycine buffers contain primary amines that will aggressively compete with the protein for the sulfonyl chloride. HEPES is amine-free and buffers well at pH 8.2, which is required to increase lysine nucleophilicity.

-

Self-Validation: Measure A280 before and after buffer exchange. Recovery must be >90%. If lower, protein aggregation is occurring; supplement with 0.01% Tween-20.

-

Phase 2: But-3-yne-1-sulfonamide Derivatization

-

Reagent Preparation: Dissolve But-3-yne-1-sulfonyl chloride in anhydrous DMSO to a concentration of 10 mM[1]. Prepare this immediately before use to prevent hydrolysis.

-

Reaction: Add 10 to 20 molar equivalents of the sulfonyl chloride to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

-

Incubation: Vortex gently and incubate at room temperature (RT) for 2 hours.

-

First Purification: Remove unreacted small molecules and hydrolyzed sulfonate by passing the mixture through a Zeba Spin Desalting Column pre-equilibrated with PBS (pH 7.4).

-

Self-Validation: Perform Intact Mass Spectrometry (LC-MS). Each But-3-yne-1-sulfonamide adduct increases the protein mass by exactly 116.03 Da . This mass shift allows precise calculation of the Degree of Labeling (DoL).

-

Phase 3: CuAAC Click Chemistry

-

Master Mix Preparation: In a separate tube, prepare the catalytic complex. Mix CuSO4 (final reaction concentration 1 mM) with THPTA ligand (final 5 mM).

-

Causality: Premixing Cu(II) with THPTA before adding it to the protein is critical. THPTA coordinates the copper, stabilizing the Cu(I) state once reduced, and prevents the generation of Reactive Oxygen Species (ROS) that would otherwise cleave the protein backbone.

-

-

Reaction Assembly: To the alkyne-tagged protein, add:

-

Azide-fluorophore or Azide-biotin (3–5 molar equivalents relative to the alkyne DoL).

-

The CuSO4 /THPTA pre-mix.

-

Sodium Ascorbate (final 5 mM, freshly prepared in water).

-

Causality: Ascorbate is the reducing agent that converts Cu(II) to the catalytically active Cu(I) in situ[2]. It must be added last to initiate the reaction.

-

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Final Purification: Remove excess click reagents and copper using a desalting column or dialysis against PBS.

-

Self-Validation: Run the final product on an SDS-PAGE gel. If a fluorophore was used, image the gel under a fluorescence scanner before Coomassie staining. A fluorescent band co-migrating exactly with the Coomassie-stained protein band confirms covalent triazole linkage, ruling out non-covalent probe aggregation.

-

References

-

Horváth, P., et al. "Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags." The Journal of Organic Chemistry (2014). URL:[Link]

-

Jean, S., et al. "Design and Synthesis of a Trifunctional Molecular System “Programmed” to Block Epidermal Growth Factor Receptor Tyrosine Kinase, Induce High Levels of DNA Damage, and Inhibit the DNA Repair Enzyme (Poly(ADP-ribose) Polymerase) in Prostate Cancer Cells." Journal of Medicinal Chemistry (2020). URL:[Link]

Sources

Applications of But-3-yne-1-sulfonamide in Fragment-Based Drug Discovery: A Bifunctional Anchor-and-Grow Scaffold

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), But-3-yne-1-sulfonamide (CAS: 1341659-00-4) has emerged as a highly specialized, bifunctional building block[1]. Rather than serving as a standalone therapeutic, this low-molecular-weight fragment acts as an "anchor-and-grow" scaffold, primarily utilized for targeting metalloenzymes such as Carbonic Anhydrases (CAs)[2]. By combining a high-affinity zinc-binding group with a bioorthogonal alkyne handle, it enables researchers to seamlessly transition from primary fragment screening to lead optimization via Click Chemistry and Kinetic Target-Guided Synthesis (kTGS)[3].

Chemical Profile & Mechanistic Rationale

The utility of But-3-yne-1-sulfonamide in FBDD is dictated by its distinct bipartite structure, which allows it to simultaneously anchor to a target and probe adjacent sub-pockets.

-

The Sulfonamide Anchor (Zinc-Binding Group): The primary sulfonamide moiety ( −SO2NH2 ) is a privileged pharmacophore for zinc-dependent metalloenzymes[4]. Mechanistically, the sulfonamide nitrogen coordinates directly to the active-site zinc ion ( Zn2+ ) in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule[4]. This coordination establishes a highly stable anchor point deep within the enzyme's catalytic cone[4].

-

The Alkyne Handle (Bioorthogonal Probe): The two-carbon aliphatic spacer projects the terminal alkyne ( −C≡CH ) outward toward the middle and outer rims of the enzyme's active site[2]. This positioning is critical: the outer rim contains the highest amino acid sequence variability among CA isoforms[2]. The alkyne is chemically inert under physiological conditions but highly reactive toward azides, allowing researchers to "click" various functional groups onto the anchor to achieve isoform selectivity (e.g., targeting cancer-associated CA IX over off-target CA II)[3][5].

Application Workflow 1: Fragment Co-Crystallization

Before fragment growing can be initiated, the exact binding pose of the sulfonamide anchor must be structurally validated to determine the precise exit vector of the alkyne tail.

Protocol: X-ray Crystallography Soaking

-

Crystal Preparation: Grow apo-crystals of the target enzyme (e.g., human CA II or fungal CA CpNce103p) using vapor diffusion hanging-drop methods until they reach dimensions suitable for diffraction[4].

-

Fragment Soaking: Prepare a 50 mM stock of But-3-yne-1-sulfonamide in 100% DMSO. Dilute the fragment into the crystallization mother liquor to a final concentration of 5–10 mM.

-

Causality: High fragment concentration is required to compensate for the moderate affinity ( Ki in the micromolar range) of unoptimized fragments, driving active-site occupancy[6]. However, DMSO must be kept below 5% (v/v) to prevent the disruption of the crystal lattice.

-

-

Cryoprotection & Harvesting: Transfer the crystal to a cryoprotectant solution (mother liquor supplemented with 20% glycerol) for 30 seconds.

-

Causality: This prevents the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise destroy the diffraction pattern[4].

-

-

Data Collection: Collect X-ray diffraction data and solve the structure via molecular replacement[4].

Self-Validating System Check: To ensure the binding is specific and not an artifact of high-concentration soaking, monitor the B-factors (temperature factors) of the modeled fragment. If the fragment's B-factor is significantly higher (>30 Ų) than the surrounding active-site residues, the occupancy is likely too low, indicating non-specific binding or a false positive[4].

FBDD workflow utilizing But-3-yne-1-sulfonamide as a bifunctional anchor.

Application Workflow 2: Kinetic Target-Guided Synthesis (kTGS)

In kTGS (in situ click chemistry), the target enzyme acts as both the reaction vessel and the template[3]. The enzyme selectively stabilizes the transition state of the azide-alkyne cycloaddition only if both fragments bind simultaneously in adjacent sub-pockets[3].

Protocol: Enzyme-Templated In Situ Click

-

Reaction Setup: In a 96-well microtiter plate, combine the target enzyme (e.g., 5 µM CA) with But-3-yne-1-sulfonamide (anchor, 100 µM) and a library of azide-bearing fragments (100 µM each) in phosphate-buffered saline (PBS, pH 7.4)[2][3].

-

Incubation: Seal the plate and incubate at 37 °C for 36–48 hours[2].

-

Protein Denaturation: Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet the denatured protein.

-

LC-MS/MS Detection: Analyze the supernatant via Liquid Chromatography-Mass Spectrometry (LC-MS) using Selected Reaction Monitoring (SRM). The presence of a specific triazole mass indicates a successful, target-templated "hit"[3].

Self-Validating System Check: Always run a parallel control well containing the fragment and azide library in buffer without the active enzyme (or with a heat-denatured enzyme). If the triazole product appears in the control well, the reaction is a false positive driven by background chemical reactivity rather than true target-guided templating[3].

Kinetic Target-Guided Synthesis (kTGS) via enzyme-templated click chemistry.

Quantitative Data Presentation

The binding affinity of the unoptimized But-3-yne-1-sulfonamide fragment is typical of primary FBDD hits, establishing a baseline that is exponentially improved upon successful "clicking" with a secondary fragment.

Table 1: Representative Binding Profile of But-3-yne-1-sulfonamide

| Target Enzyme | Ligand | Ki (nM) | Application Context |

| Candida parapsilosis CA (CpNce103p) | But-3-yne-1-sulfonamide | 933 | Antifungal fragment screening & X-ray structural characterization[4][7]. |

| Human CA II | But-3-yne-1-sulfonamide | ~1000–5000 | Utilized as the primary zinc-binding anchor for in situ click chemistry[2][3]. |

| Human CA IX (Cancer-associated) | But-3-yne-1-sulfonamide | ~1000–5000 | Baseline anchor used to screen azide libraries for isoform-selective tumor targeting[3][5]. |

*Estimated baseline affinities for short-chain aliphatic primary sulfonamides prior to fragment growing.

Sources

- 1. 1341659-00-4 | But-3-yne-1-sulfonamide - AiFChem [aifchem.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

But-3-yne-1-sulfonamide conjugation to reporter tags like biotin or fluorophores

Application Note & Protocols:

Topic: But-3-yne-1-sulfonamide Conjugation to Reporter Tags like Biotin or Fluorophores

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the covalent conjugation of But-3-yne-1-sulfonamide to azide-functionalized reporter tags, such as biotin and fluorophores. The core of this methodology is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction renowned for its efficiency, specificity, and biocompatibility.[1][2] We will explore the underlying mechanism of the CuAAC reaction, offer detailed, step-by-step protocols for conjugation, and discuss methods for purification and validation. This guide is designed to provide researchers with the foundational knowledge and practical steps required to successfully implement this powerful bioconjugation strategy in their workflows.

Introduction: The Power of Click Chemistry for Bioconjugation

Modern molecular biology and drug development rely on the ability to selectively label and track biomolecules. The covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, is a cornerstone of these efforts. But-3-yne-1-sulfonamide serves as a versatile chemical handle for this purpose. It features a terminal alkyne group, one of the key reactive partners in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3][4]

The CuAAC reaction is a subset of "click chemistry," a class of reactions characterized by their high yields, mild and aqueous reaction conditions, and exceptional specificity.[5][][7] The reacting partners—an alkyne and an azide—are largely inert to the functional groups found in biological systems, a property known as bioorthogonality.[8] This ensures that the conjugation reaction proceeds with minimal side products and without perturbing the integrity of sensitive biological samples.[7] This application note details the principles and practice of using But-3-yne-1-sulfonamide as a building block for creating precisely labeled molecules for a wide array of research applications.

The Scientific Principle: Mechanism of the CuAAC Reaction

The CuAAC reaction is a highly efficient method for creating a stable triazole linkage between a terminal alkyne (like But-3-yne-1-sulfonamide) and an azide-modified molecule. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed version is rapid at room temperature and exclusively produces the 1,4-disubstituted triazole product.[1][3] The catalytic cycle involves several key steps, each facilitated by essential reagents.

Caption: General workflow for CuAAC conjugation.

Step-by-Step Procedure:

-

Prepare Stock Solutions:

-

But-3-yne-1-sulfonamide: 100 mM in anhydrous DMSO.

-

Azide-PEGn-Biotin: 100 mM in anhydrous DMSO.

-

Copper(II) Sulfate: 100 mM in deionized water.

-

THPTA: 100 mM in deionized water.

-

Sodium Ascorbate: 500 mM in deionized water. Crucially, this solution must be prepared fresh immediately before use , as ascorbate oxidizes rapidly in solution. [9]

-

-

Reaction Assembly (for a 100 µL final volume):

-

To a 1.5 mL microcentrifuge tube, add the following in order:

-

79 µL Reaction Buffer (e.g., PBS, pH 7.4)

-

2 µL of 100 mM But-3-yne-1-sulfonamide stock (Final: 2 mM)

-

2 µL of 100 mM Azide-Biotin stock (Final: 2 mM, 1:1 molar ratio)

-

-

Vortex the tube gently for 5 seconds.

-

Prepare a catalyst premix in a separate tube by combining 2 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA. The excess ligand ensures the copper remains chelated. [10] * Add the 7 µL of catalyst premix to the main reaction tube. (Final: 2 mM CuSO₄, 5 mM THPTA).

-

Vortex gently.

-

Initiate the reaction by adding 10 µL of freshly prepared 500 mM Sodium Ascorbate. (Final: 50 mM).

-

Vortex the tube one final time.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. Gentle shaking or rotation can improve efficiency. Reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

For small molecule conjugates, purification is typically achieved via reverse-phase High-Performance Liquid Chromatography (RP-HPLC). [][11]

-

Protocol 2: Conjugation to an Azide-Fluorophore

This protocol is nearly identical to the biotin conjugation, with the added precaution of protecting the reaction from light to prevent photobleaching of the dye.

-

Prepare Stock Solutions: As in Protocol 1, substituting the Azide-Biotin with the desired Azide-Fluorophore (e.g., 10 mM stock in DMSO).

-

Reaction Assembly: Follow the same order of addition as Protocol 1, adjusting volumes as needed based on stock concentrations. Perform all steps in a tube wrapped in aluminum foil or in a dark room.

-

Incubation: Incubate at room temperature, protected from light, for 1-4 hours.

-

Purification: Use RP-HPLC for purification, ensuring the collection vials are also protected from light.

Product Validation and Characterization

After purification, it is essential to confirm the identity and purity of the final conjugate.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The observed mass should match the theoretical mass of the starting alkyne + starting azide.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak at a new retention time relative to the starting materials indicates a pure compound. [11]* Spectroscopy: For fluorophore conjugates, measure the absorbance and emission spectra to confirm that the dye's spectral properties are intact post-conjugation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Oxidized/degraded sodium ascorbate. 2. Inactive copper catalyst (oxidized). 3. Presence of oxygen in the reaction. 4. Presence of strong chelators (e.g., EDTA) in buffer. | 1. Always prepare sodium ascorbate solution fresh. [10] 2. Ensure a sufficient excess of ascorbate and ligand is used. 3. Degas the reaction buffer and main mixture by bubbling with nitrogen or argon before adding the catalyst. [9] 4. Use a buffer free of chelating agents. |

| Reaction Mixture Precipitates | 1. Poor solubility of reporter tag in aqueous buffer. 2. High concentration of reagents. | 1. Add a small percentage of a co-solvent like DMSO or DMF to the reaction buffer (e.g., 10-20% v/v). [7] 2. Perform the reaction at a lower concentration. |

| Multiple Products or Smearing on TLC/HPLC | 1. Degradation of biomolecules (if applicable). 2. Side reactions due to uncatalyzed processes. | 1. Ensure the reaction is performed promptly and at a suitable temperature (room temp is usually sufficient). 2. Adhere strictly to the recommended order of reagent addition. Adding ascorbate last is critical. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-